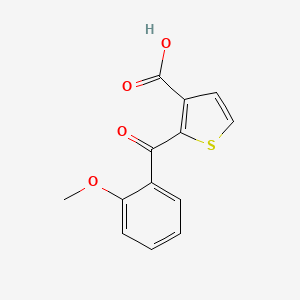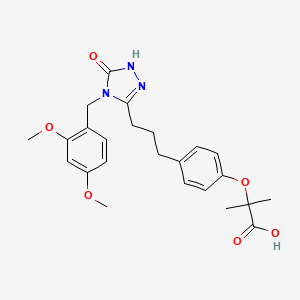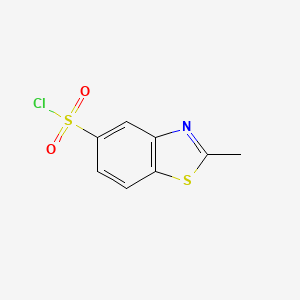
2-Methyl-benzothiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[d]thiazole-5-sulfonyl chloride is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the 2-position and a sulfonyl chloride group at the 5-position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiazole ring. One common method is the reaction of 2-methylbenzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position.
Industrial Production Methods
Industrial production of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[d]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Complex Molecules: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[d]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
Benzothiazole-5-sulfonyl chloride: Lacks the methyl group, which can influence its reactivity and solubility.
2-Methylbenzo[d]thiazole-6-sulfonyl chloride: The position of the sulfonyl chloride group affects its reactivity and the types of reactions it can undergo.
Uniqueness
2-Methylbenzo[d]thiazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H6ClNO2S2 |
|---|---|
Molekulargewicht |
247.7 g/mol |
IUPAC-Name |
2-methyl-1,3-benzothiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S2/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3 |
InChI-Schlüssel |
XREYDZRTFHPPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



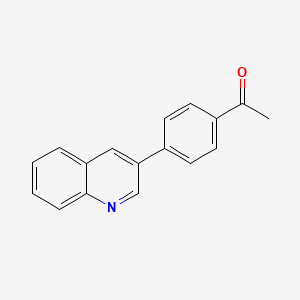
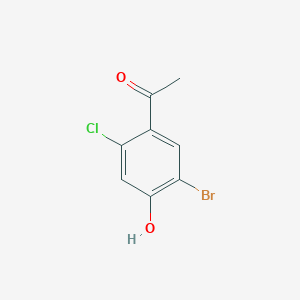




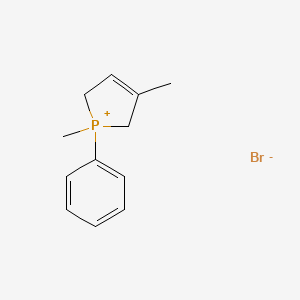

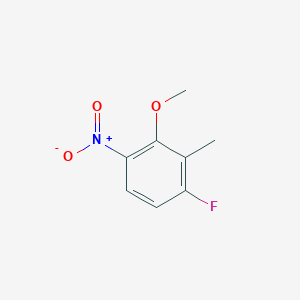
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
